molecular formula C16H12N2NaO4S B606677 Acid orange 7 CAS No. 633-96-5

Acid orange 7

Cat. No. B606677
CAS RN: 633-96-5
M. Wt: 351.3 g/mol
InChI Key: HMCJIBHBYMZCHV-UHFFFAOYSA-N
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Description

Acid Orange 7, also known as 2-naphthol orange, is an azo dye widely used in various industries. It is known for its vibrant orange color and is primarily used for dyeing wool. The compound is characterized by its chemical formula ( \text{C}{16}\text{H}{11}\text{N}_2\text{NaO}_4\text{S} ) and a molar mass of 350.32 g/mol .

Safety and Hazards

Acid Orange 7 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling this compound .

Future Directions

The future directions in the research of Acid Orange 7 are largely focused on finding effective and environmentally friendly methods for its degradation . Microorganisms have emerged as promising agents for this purpose due to their inherent eco-friendly nature . The comprehensive insights provided in the studies contribute to the evolving discourse on sustainable and environmentally benign approaches for mitigating the impact of azo dyes on global water resources .

Preparation Methods

Acid Orange 7 is synthesized through an azo coupling reaction. The process involves the coupling of β-naphthol with the diazonium derivative of sulfanilic acid . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the successful formation of the azo bond. Industrial production methods often involve large-scale reactors where the reactants are mixed under controlled conditions to produce the dye in bulk quantities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Acid Orange 7 involves the diazotization of sulfanilic acid followed by coupling with N,N-dimethylaniline.", "Starting Materials": [ "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "N,N-dimethylaniline", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 10 g of sulfanilic acid in 100 mL of water and add 10 mL of hydrochloric acid.", "Dissolve 6.5 g of sodium nitrite in 50 mL of water and add it to the sulfanilic acid solution at 0-5°C.", "Stir the mixture for 10 minutes and then add 15 mL of N,N-dimethylaniline.", "Add 10 mL of sodium hydroxide solution to the mixture and stir for 30 minutes.", "Filter the resulting precipitate and wash it with water.", "Dry the product in a desiccator and recrystallize it from hot water to obtain Acid Orange 7." ] }

CAS RN

633-96-5

Molecular Formula

C16H12N2NaO4S

Molecular Weight

351.3 g/mol

IUPAC Name

sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22);

InChI Key

HMCJIBHBYMZCHV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)O)O.[Na]

Appearance

Solid powder

physical_description

Orange-brown solid;  [Merck Index] Dark red powder;  [Sigma-Aldrich MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

C.I. Acid Orange 7;  NSC 9853;  NSC-9853;  NSC9853;  No. 177 Orange Lake;  Pure Orange II S;  Acid Orange II;  Tangarine Lake X-917; 

Origin of Product

United States

Q & A

Q1: What is the molecular formula and weight of Acid Orange 7?

A1: this compound has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers utilize UV-Vis spectrophotometry to analyze AO7, typically measuring its absorbance at a wavelength of 484 nm. [, , , ] This technique is valuable for monitoring its concentration during degradation studies.

Q3: How does pH affect the spectral properties of this compound?

A3: Research suggests that pH does not significantly impact the absorbance of AO7 in aqueous solutions, indicating its stability across a range of pH levels. [] This stability is crucial for its use in various applications.

Q4: Are there any catalytic applications of this compound itself?

A4: While this compound is not typically used as a catalyst, its degradation process often involves catalysts. For instance, studies explore the use of TiO2-based films doped with cobalt, nitrogen, and erbium-doped yttrium aluminum garnet (Er3+:Y3Al5O12) for the sonocatalytic degradation of AO7. []

Q5: Have there been computational studies on the degradation of this compound?

A5: Yes, density functional theory (DFT) calculations have been used to model the oxidative degradation of this compound by hydroxyl radicals. [] These simulations provide insights into the degradation mechanism and pathways.

Q6: How does the structure of this compound affect its degradability?

A6: Research indicates that the presence of the azo linkage (-N=N-) in this compound's structure makes it susceptible to degradation via processes like hydroxyl radical attack. [] Understanding the structure-activity relationship is crucial for developing efficient degradation methods.

Q7: Is there information available on specific SHE regulations regarding this compound?

A7: The provided research papers focus on the scientific aspects of this compound and do not delve into specific SHE regulations.

Q8: What are the environmental concerns associated with this compound?

A8: this compound, being a synthetic azo dye, raises environmental concerns due to its potential toxicity and resistance to biodegradation. Its presence in wastewater can be detrimental to aquatic life and ecosystems. [, , ]

Q9: What methods have been explored for the removal of this compound from wastewater?

A9: Numerous methods have been investigated for the efficient removal of AO7 from wastewater, including:

  • Adsorption: Utilizing materials like activated charcoal from cow bones, [] Kenya tea residue, [, ] canola stalks, [] peanut shell biochar supported with kaolinite, [] and mesoporous CeO2 powders. [, ]
  • Photocatalytic Degradation: Employing catalysts such as TiO2-based films, [, ] ZnO nanostructures prepared with activated carbon, [] and monoclinic BiVO4 photocatalyst films. []
  • Advanced Oxidation Processes (AOPs): Utilizing methods like the Fenton process (involving hydrogen peroxide and ferrous ions), [, ] ozonation, [, ] and combinations of UV radiation, ultrasound, and MgO nanoparticles. []
  • Bioremediation: Exploring the use of white rot fungi like Phanerochaete chrysosporium, Schizophyllum commune, and Lenzites eximia for the decolorization of AO7. []
  • Membrane Filtration: Employing multichannel membrane filtration for the separation and preconcentration of AO7. [, ]

Q10: How effective is the Fenton process in degrading this compound?

A10: Research demonstrates the effectiveness of the Fenton process in degrading this compound. Studies have shown complete decolorization of AO7 within a short contact time, highlighting the potential of this advanced oxidation process for treating wastewater containing this dye. []

Q11: Can bioremediation be used to treat this compound?

A11: Yes, various studies have investigated the use of white rot fungi for the bioremediation of textile dyes, including this compound. These fungi produce enzymes capable of breaking down complex dye molecules. []

Q12: What are the by-products of this compound degradation?

A12: The degradation of this compound can result in the formation of various byproducts, some of which might be toxic. For instance, ozonation of AO7 has been shown to produce aniline, 1-naphthylamine, 2-naphthol, and 1,4-naphthalenediol. [] It is essential to ensure the complete mineralization of AO7 to prevent the formation of harmful byproducts.

Q13: What is known about the dissolution and solubility of this compound?

A13: Although specific dissolution rates were not provided in the research papers, this compound is known to be soluble in water, which is a significant factor contributing to its presence in wastewater.

Q14: What analytical techniques are used to study this compound?

A14: Researchers employ various analytical techniques for studying this compound:

  • UV-Vis Spectrophotometry: For quantifying AO7 concentration based on its absorbance at specific wavelengths. [, , , ]
  • High-Performance Liquid Chromatography (HPLC): For separating and quantifying AO7 in complex mixtures, such as food samples. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and characterizing the intermediate byproducts formed during the degradation of AO7. [, ]
  • Scanning Electron Microscopy (SEM): For examining the surface morphology and particle size of adsorbents used for removing AO7. [, , , , ]
  • Fourier Transform Infrared Spectroscopy (FTIR): For identifying functional groups present in AO7 and analyzing changes in its chemical structure during degradation. [, , , , ]
  • X-ray Diffraction (XRD): For determining the crystal structure of catalysts used in the degradation of AO7. [, , , ]

Q15: How are analytical methods for this compound validated?

A15: Analytical methods for this compound are typically validated by assessing their accuracy, precision, and specificity. Researchers establish calibration curves, determine limits of detection and quantification, and perform recovery studies to ensure the reliability and reproducibility of the analytical data. []

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